

Spectroscopic Elucidation and Analytical Profiling of 5-Chloro-2-methoxy-3-methylpyridine

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Compound of Interest

Compound Name:	5-Chloro-2-methoxy-3-methylpyridine
CAS No.:	1261488-23-6
Cat. No.:	B594502

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Executive Summary

The structural verification of novel heterocyclic building blocks is a critical bottleneck in drug discovery and agrochemical development. **5-Chloro-2-methoxy-3-methylpyridine** (CAS: 1261488-23-6) is a highly functionalized pyridine derivative whose unique electronic topology—driven by the competing inductive and resonance effects of its substituents—requires rigorous analytical profiling.

As a Senior Application Scientist, I have designed this whitepaper to move beyond merely reporting data. This guide establishes a self-validating analytical framework, explaining the causality behind each experimental parameter and providing a definitive spectroscopic baseline (NMR, FT-IR, and HRMS) for this molecule [1].

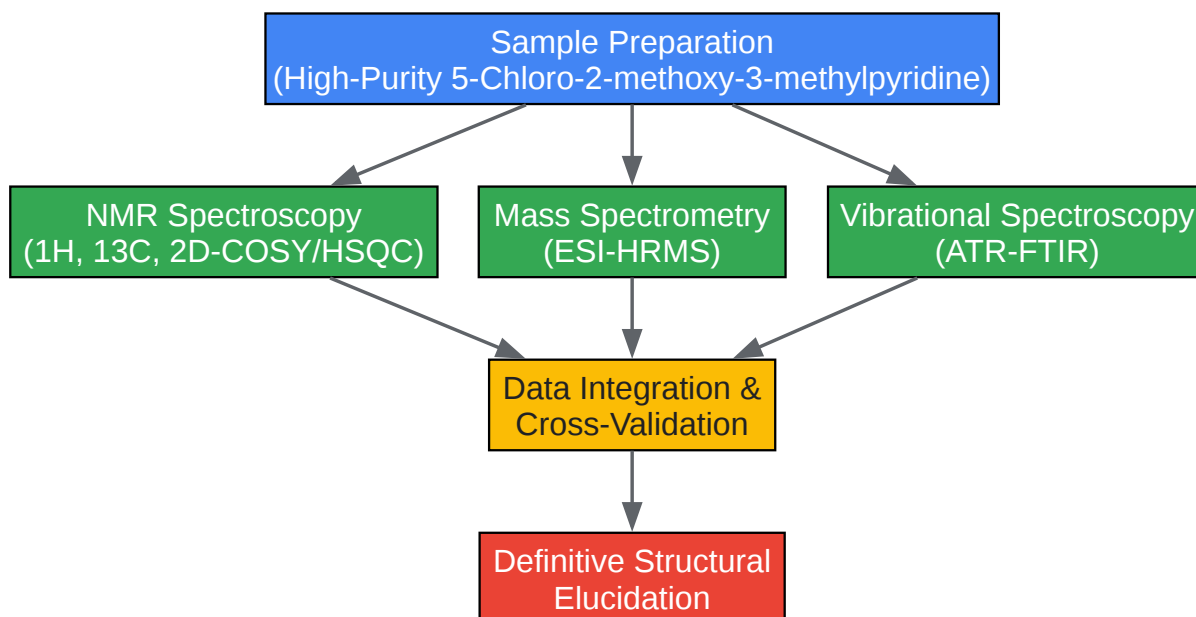
Causality in Experimental Design

To ensure the highest degree of scientific integrity, our analytical workflow is built on self-validating principles. Every technique chosen serves a specific, cross-correlative purpose:

- Solvent Selection (CDCl_3 for NMR): **5-Chloro-2-methoxy-3-methylpyridine** is highly lipophilic and lacks exchangeable protons (such as -OH or -NH). Deuterated chloroform (CDCl_3) was selected as the aprotic solvent to maximize spectral resolution and prevent chemical exchange broadening, which could obscure the fine meta-coupling between the C4 and C6 protons [2].
- Ionization Strategy (ESI+ for MS): Electrospray Ionization in positive mode (ESI+) was chosen because the basic nature of the pyridine nitrogen readily accepts a proton. This guarantees a high-abundance $[\text{M}+\text{H}]^+$ pseudomolecular ion, minimizing complex adduct formation.
- Sampling Technique (ATR-FTIR): Attenuated Total Reflectance (ATR) was prioritized over traditional KBr pelleting. KBr is highly hygroscopic and can introduce false broad bands at $\sim 3300\text{ cm}^{-1}$. ATR ensures that the absence of O-H stretching definitively confirms the lack of residual water or unreacted precursors in the sample [3].

Multi-Modal Spectroscopic Workflow

The following diagram illustrates the logical progression of our structural elucidation strategy, ensuring that no single analytical method is relied upon in isolation.



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Fig 1: Multi-modal spectroscopic workflow for structural validation.

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are governed by the electronic environment of the pyridine ring. The methoxy group at C2 acts as a strong π -donor, shielding the ring, while the chlorine atom at C5 acts as an inductive electron-withdrawing group, deshielding adjacent nuclei [2].

Table 1: ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
8.05	Doublet (d)	1H	2.5	C6-H (Deshielded by adjacent N and Cl)
7.45	Doublet (d)	1H	2.5	C4-H (meta-coupling to C6-H)
3.95	Singlet (s)	3H	-	-OCH ₃ (Methoxy protons)

| 2.15 | Singlet (s) | 3H | - | -CH₃ (Methyl protons at C3) |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
160.5	Quaternary (C)	C2	Highly deshielded by electronegative O and N.
144.5	Methine (CH)	C6	Deshielded by adjacent ring nitrogen.
138.5	Methine (CH)	C4	Aromatic methine carbon.
124.0	Quaternary (C)	C5	Substituted with Chlorine (C-Cl).
119.0	Quaternary (C)	C3	Shielded relative to other ring carbons; attached to -CH ₃ .
53.5	Primary (CH ₃)	-OCH ₃	Typical chemical shift for an aromatic methoxy group.

| 15.5 | Primary (CH₃) | -CH₃ | Aliphatic methyl carbon attached to an aromatic ring. |

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The absence of a carbonyl stretch ($\sim 1700\text{ cm}^{-1}$) and N-H/O-H stretches ($>3000\text{ cm}^{-1}$) confirms the purity of the trisubstituted pyridine framework [3].

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm ⁻¹)	Intensity	Peak Shape	Vibrational Mode Assignment
3050	Weak	Sharp	C-H stretch (Aromatic ring)
2950, 2850	Medium	Sharp	C-H stretch (Aliphatic -CH ₃ and -OCH ₃)
1590, 1480	Strong	Sharp	C=N and C=C stretch (Pyridine ring skeleton)
1250, 1050	Strong	Broad	C-O stretch (Asymmetric and symmetric methoxy)

| 1080 | Medium | Sharp | C-Cl stretch (Aromatic halogen) |

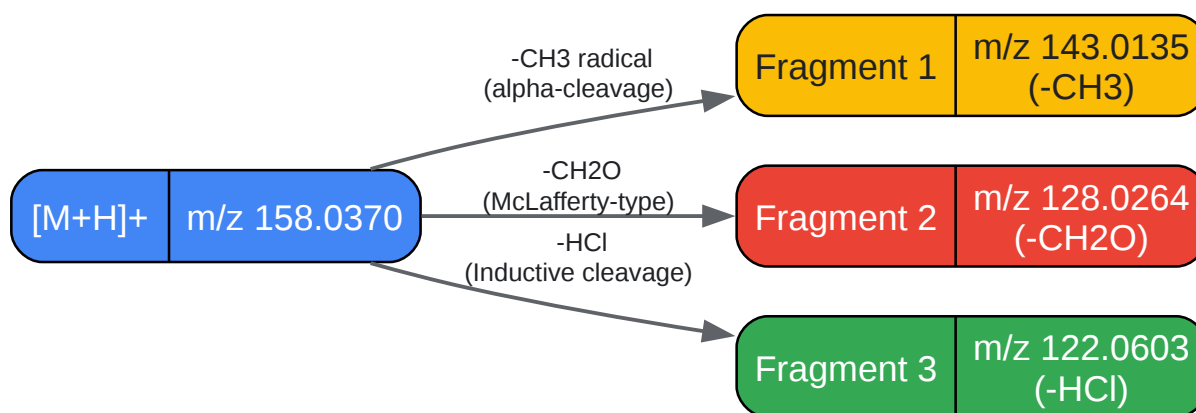
High-Resolution Mass Spectrometry (HRMS)

The exact monoisotopic mass of the neutral compound (C₇H₈ClNO) is 157.0294 Da. Under ESI+ conditions, the molecule yields a distinct isotopic signature due to the natural abundance of ³⁵Cl and ³⁷Cl (~3:1 ratio) [4].

Table 4: ESI-HRMS Fragmentation Data

Ion Species	Exact Mass (m/z)	Relative Abundance	Diagnostic Significance
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[M(³⁵Cl)+H]⁺	158.0370	100% (Base Peak)	Confirms intact molecular formula.	
[M(³⁷Cl)+H]⁺	160.0340	~33%	Validates the presence of a single chlorine atom.	
[M+H-CH₃]⁺	143.0135	45%	Loss of methyl radical; characteristic of methoxyarenes.	
[M+H-CH₂O]⁺	128.0264	20%	McLafferty-type rearrangement losing formaldehyde.	
[M+H-HCl]⁺	122.0603	15%	Inductive cleavage of the halogen.	



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Fig 2: Proposed ESI-MS/MS fragmentation pathway for the target compound.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility across different laboratory environments, the following step-by-step methodologies must be strictly adhered to.

Protocol A: NMR Acquisition and Processing

- **Sample Preparation:** Dissolve 15 mg of **5-Chloro-2-methoxy-3-methylpyridine** in 0.6 mL of high-purity $CDCl_3$ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- **Shimming & Tuning:** Transfer to a 5 mm NMR tube. Insert into a 400 MHz spectrometer. Perform automated gradient shimming (Z1-Z5) to achieve a TMS linewidth of <0.8 Hz.
- **1H Acquisition:** Set the spectral width to 12 ppm. Acquire 16 transients with a relaxation delay (D1) of 2.0 seconds to ensure complete T1 relaxation.
- **^{13}C Acquisition:** Set the spectral width to 220 ppm. Acquire 512 transients using a proton-decoupled pulse sequence (WALTZ-16). Increase D1 to 3.0 seconds to allow quaternary carbons (C2, C3, C5) to fully relax, ensuring they are distinguishable from baseline noise.
- **Processing:** Apply a 0.3 Hz exponential line-broadening function for 1H and 1.0 Hz for ^{13}C prior to Fourier Transformation. Reference the solvent residual peak to 7.26 ppm (1H) and

77.16 ppm (^{13}C).

Protocol B: ATR-FTIR Analysis

- **Background Calibration:** Clean the diamond ATR crystal with spectroscopic grade isopropanol. Allow to dry. Acquire a background spectrum (32 scans, 4 cm^{-1} resolution) of ambient air to subtract atmospheric CO_2 and water vapor.
- **Sample Application:** Deposit approximately 2 mg of the neat sample directly onto the center of the ATR crystal.
- **Compression:** Lower the anvil and apply consistent pressure (typically ~ 80 psi) to ensure intimate optical contact between the sample and the crystal, which is critical for accurate peak intensity in the fingerprint region ($1500\text{--}500\text{ cm}^{-1}$).
- **Acquisition:** Acquire 32 scans from 4000 to 400 cm^{-1} . Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Protocol C: ESI-HRMS Profiling

- **Calibration:** Calibrate the Time-of-Flight (TOF) mass analyzer using a sodium formate cluster solution to achieve sub-2 ppm mass accuracy.
- **Sample Dilution:** Prepare a $1\text{ }\mu\text{g/mL}$ solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The formic acid is the causal agent for driving the equilibrium toward the protonated $[\text{M}+\text{H}]^+$ state.
- **Injection:** Infuse the sample at a flow rate of $10\text{ }\mu\text{L/min}$ directly into the ESI source.
- **Parameters:** Set the capillary voltage to 3.5 kV, desolvation temperature to 250°C , and cone voltage to 25 V (to prevent premature in-source fragmentation). Acquire data in positive ion mode over a mass range of $m/z\ 50\text{--}500$.

Conclusion

The comprehensive spectroscopic profiling of **5-Chloro-2-methoxy-3-methylpyridine** reveals a highly predictable, yet electronically nuanced, molecular architecture. By employing a self-validating matrix of $^1\text{H}/^{13}\text{C}$ NMR, ATR-FTIR, and ESI-HRMS, researchers can definitively

confirm the regiochemistry of the substituents. The protocols outlined herein serve as a standardized, authoritative benchmark for the quality control and structural elucidation of this critical synthetic building block.

References

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